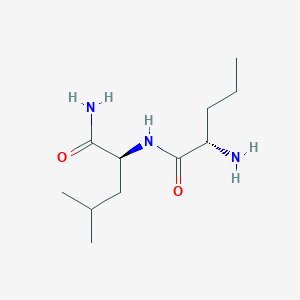
L-norvalyl-L-leucinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-norvalyl-L-leucinamide is a dipeptide compound composed of the amino acids L-norvaline and L-leucine. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is of interest due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-norvalyl-L-leucinamide can be synthesized through a series of chemical reactions involving the coupling of L-norvaline and L-leucine. One common method involves the use of protecting groups to prevent unwanted side reactions. The synthesis typically starts with the protection of the amino group of L-norvaline using a suitable protecting group such as a carbamate. The carboxyl group of L-leucine is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The protected L-norvaline is then coupled with the activated L-leucine to form the dipeptide. The protecting groups are subsequently removed to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product. The use of automated peptide synthesizers can also streamline the production process, making it more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
L-norvalyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide group in this compound can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding oxo derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
L-norvalyl-L-leucinamide has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its potential role in modulating enzyme activity and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds
Mécanisme D'action
The mechanism of action of L-norvalyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can lead to changes in the conformation and function of the target proteins, resulting in various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
L-norvalyl-L-leucinamide can be compared with other similar dipeptide compounds, such as:
- L-alanyl-L-leucinamide
- L-valyl-L-leucinamide
- L-isoleucyl-L-leucinamide
These compounds share similar structural features but differ in the side chains of the amino acids involved. This compound is unique due to the presence of the norvaline residue, which imparts distinct physicochemical properties and biological activities .
Propriétés
Formule moléculaire |
C11H23N3O2 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-aminopentanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C11H23N3O2/c1-4-5-8(12)11(16)14-9(10(13)15)6-7(2)3/h7-9H,4-6,12H2,1-3H3,(H2,13,15)(H,14,16)/t8-,9-/m0/s1 |
Clé InChI |
GVRRLWMQUCQIDB-IUCAKERBSA-N |
SMILES isomérique |
CCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)N |
SMILES canonique |
CCCC(C(=O)NC(CC(C)C)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


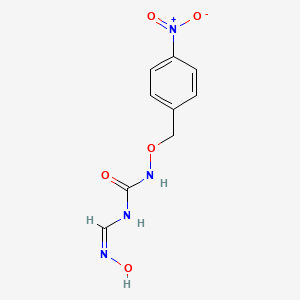
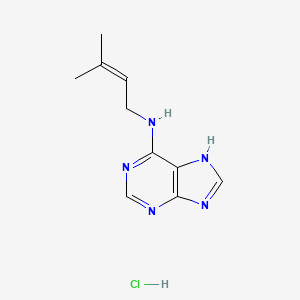

![8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]-](/img/structure/B12341339.png)
![tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12341340.png)
![Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-](/img/structure/B12341341.png)
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide](/img/structure/B12341349.png)
![2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile](/img/structure/B12341355.png)
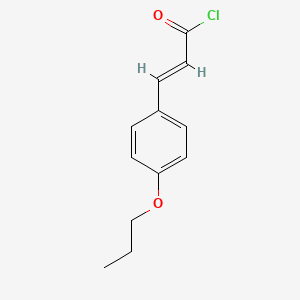
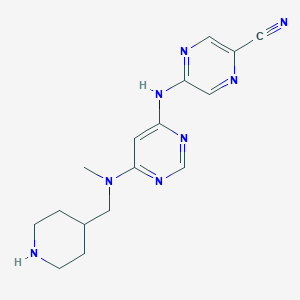
![(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane](/img/structure/B12341366.png)
![Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)-](/img/structure/B12341369.png)


